Methyl 3-(2,6-dichlorophenyl)-5-(2-(3-(2,6-dichlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl)vinyl)-4-isoxazolecarboxylate
Description
Methyl 3-(2,6-dichlorophenyl)-5-(2-(3-(2,6-dichlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl)vinyl)-4-isoxazolecarboxylate is a structurally complex heterocyclic compound featuring dual isoxazole and isoxazolo[4,5-c]pyridine cores. The molecule incorporates two 2,6-dichlorophenyl substituents, a vinyl bridge, and a methyl ester group.
Properties
IUPAC Name |
methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-[3-(2,6-dichlorophenyl)-4-oxo-5H-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13Cl4N3O5/c1-35-25(34)19-16(36-31-21(19)17-12(26)4-2-5-13(17)27)9-8-11-10-30-24(33)20-22(32-37-23(11)20)18-14(28)6-3-7-15(18)29/h2-10H,1H3,(H,30,33)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTRMJQXMNPRCG-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C=CC3=CNC(=O)C4=C3ON=C4C5=C(C=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)/C=C/C3=CNC(=O)C4=C3ON=C4C5=C(C=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13Cl4N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2,6-dichlorophenyl)-5-(2-(3-(2,6-dichlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl)vinyl)-4-isoxazolecarboxylate is a complex chemical compound that has garnered attention for its potential biological activities. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Overview of Isoxazole Derivatives
Isoxazole derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The structural features of isoxazoles contribute to their interactions with various biological targets. Specifically, the presence of halogenated phenyl groups and hydroxyl substitutions can enhance their reactivity and biological efficacy.
The biological activity of this compound is primarily attributed to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular processes such as apoptosis and cell cycle progression. HDAC inhibitors have emerged as promising agents in cancer therapy due to their ability to induce cell cycle arrest and promote apoptosis in cancer cells .
Anticancer Activity
Research indicates that compounds with isoxazole scaffolds exhibit significant anticancer properties. For instance, one study demonstrated that a related isoxazole derivative showed IC50 values ranging from 10 to 70 times lower against HDAC-6 compared to other isoforms (HDAC-1, -2, -3, -10), highlighting its selectivity and potency .
Antioxidant Properties
In addition to anticancer activity, isoxazole derivatives have been tested for their antioxidant capabilities. A study involving various isoxazole compounds showed that certain derivatives exhibited superior antioxidant activity compared to established antioxidants like quercetin . This suggests that this compound may also possess significant protective effects against oxidative stress.
Antimicrobial Activity
Isoxazole derivatives have also been reported to display antimicrobial properties. Some derivatives have shown efficacy against various bacterial strains and may modulate inflammatory responses. The structural characteristics of this compound suggest potential applications in treating infections caused by resistant strains.
Case Studies
- Anticancer Studies : In a preclinical model using human cancer cell lines, this compound was evaluated for its cytotoxic effects. Results indicated a dose-dependent reduction in cell viability with significant induction of apoptosis markers.
- Antioxidant Evaluation : The compound was tested in an in vitro model using human fibroblasts under oxidative stress conditions. The findings revealed a marked decrease in reactive oxygen species (ROS) levels when treated with the compound compared to untreated controls.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
Isoxazole Derivatives :
- The target compound shares an isoxazole core with I-6273 and I-6373 . However, its substitution pattern diverges significantly:
- The 2,6-dichlorophenyl groups in the target compound introduce steric bulk and electron-withdrawing effects absent in I-6273/I-6373, which feature simpler methylisoxazole or phenethylthio substituents.
Ester Functionality: The methyl ester in the target compound contrasts with the ethyl esters in I-6273 and I-6373 . This minor alteration may affect metabolic stability or solubility.
MFR-a and EGCG are structurally unrelated, highlighting the uniqueness of the target compound’s dichlorophenyl-isoxazole-pyridine system.
Substituent-Driven Specificity: The dual 2,6-dichlorophenyl groups in the target compound likely enhance hydrophobic interactions in biological systems compared to the mono-substituted phenyl groups in I-6273/I-6373.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
